N-(4-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.313 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a pyridinylmethanesulfonamide moiety
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-2-(methylamino)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-11-10-9(13-17(2,14)15)8(5-6-12-10)16-7-3-4-7/h5-7,13H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
SKQPAQDZIZZWQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-2-(methylamino)pyridine with methanesulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions may vary, but it generally requires a solvent like dichloromethane and is conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of scale-up synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine.
Scientific Research Applications
N-(4-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide is not fully elucidated. its structure indicates that it may interact with specific molecular targets such as enzymes or receptors. The presence of the pyridine ring suggests potential binding to active sites, while the sulfonamide group may participate in hydrogen bonding or electrostatic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(Pyridin-4-yl)pyridin-4-amine and its derivatives
Uniqueness
N-(4-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide is unique due to its combination of a cyclopropoxy group and a methanesulfonamide moiety This structural arrangement provides distinct chemical and biological properties compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
